molecular formula C17H13BrN2O3 B3485180 (E)-3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(E)-3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B3485180
M. Wt: 373.2 g/mol
InChI Key: AGLVKMDQAYZUHB-ZROIWOOFSA-N
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Description

(E)-3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a brominated ethoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-ethoxybenzaldehyde and 4-nitrobenzaldehyde.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where the aldehydes react with malononitrile in the presence of a base (e.g., piperidine) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Reduction: 3-(5-bromo-2-ethoxyphenyl)-2-(4-aminophenyl)prop-2-enenitrile.

    Substitution: 3-(5-substituted-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile.

    Oxidation: 3-(5-bromo-2-carboxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Materials Science: The compound’s conjugated system makes it a potential candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. If used in materials science, its electronic properties would be of primary interest, involving the movement of electrons through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure with a methoxy group instead of an ethoxy group.

    (E)-3-(5-chloro-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of a bromine atom.

    (E)-3-(5-bromo-2-ethoxyphenyl)-2-(4-aminophenyl)prop-2-enenitrile: Similar structure with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (E)-3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

(E)-3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c1-2-23-17-8-5-15(18)10-13(17)9-14(11-19)12-3-6-16(7-4-12)20(21)22/h3-10H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLVKMDQAYZUHB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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